molecular formula C14H14N2O4S B6415842 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% CAS No. 1261914-77-5

4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%

Cat. No. B6415842
CAS RN: 1261914-77-5
M. Wt: 306.34 g/mol
InChI Key: SBKVWPCCCASYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMPNA) is a synthetic compound that is used in scientific research for its unique biochemical and physiological effects. It is an analog of nicotinic acid (NA) and is composed of a nicotinic acid backbone and a 3-N,N-dimethylsulfamoylphenyl moiety. 4-DMPNA has been found to display a variety of activities in laboratory experiments, including anticonvulsant, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of nicotinic acid derivatives, to investigate the effects of nicotinic acid on inflammation and cancer, and to test the efficacy of various drugs. 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used in animal models to study the effects of nicotinic acid on neurological and cardiovascular diseases.

Mechanism of Action

4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor. It is thought to activate the receptor and induce a variety of cellular responses, such as the release of calcium ions and the activation of intracellular signaling pathways. The exact mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is still not fully understood.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to have anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been found to have neuroprotective and cardioprotective effects in animal models.

Advantages and Limitations for Lab Experiments

4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and can be stored at room temperature. It is also non-toxic and is not known to cause any adverse side effects in laboratory animals. However, 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is not commercially available and must be synthesized in-house for laboratory experiments.

Future Directions

Given the wide range of biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, there are many potential future directions for research. These include further studies into the mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, investigation into the potential therapeutic applications of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, and studies into the effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on neurological and cardiovascular diseases. Additionally, further research into the pharmacokinetics and pharmacodynamics of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% may lead to the development of more effective and safer drugs based on this compound.

Synthesis Methods

4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid and 3-N,N-dimethylsulfamoylphenyl chloride. The synthesis method involves a condensation reaction between the two compounds in the presence of an acid catalyst. The reaction results in the formation of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% and the release of hydrogen chloride. The reaction is typically carried out in aqueous solution at room temperature and can be completed in a few hours.

properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)12-6-7-15-9-13(12)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKVWPCCCASYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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